molecular formula C23H22ClN3O3S B2512160 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide CAS No. 899941-32-3

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide

Cat. No. B2512160
M. Wt: 455.96
InChI Key: LFZYLKVBEGXQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a benzofuro[3,2-d]pyrimidin-2-one moiety, which is a type of fused bicyclic heterocycle . It also contains a sulfanyl group attached to the pyrimidine ring and an acetamide group substituted with a 4-chlorobenzyl group.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing effects of the sulfanyl group and the acetamide group. The presence of the benzofuro[3,2-d]pyrimidin-2-one moiety could potentially make the compound susceptible to electrophilic aromatic substitution reactions .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Related Compounds : Studies have been conducted on the crystal structures of compounds similar to the one , focusing on their conformation and molecular interactions. For example, research by S. Subasri et al. (2017) investigated the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, revealing insights into their folded conformations and the inclination angles between pyrimidine and benzene rings (Subasri et al., 2017).

Synthesis and Biological Activities

  • Antifolate and Antitumor Activities : Compounds with similar scaffolds have been synthesized and evaluated for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. A. Gangjee et al. (2008) synthesized classical and nonclassical antifolates, demonstrating potent dual inhibitory activities against human TS and DHFR (Gangjee et al., 2008).
  • Synthesis and Anticancer Activity of Derivatives : Research by V. Horishny, M. Arshad, and V. Matiychuk (2021) focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity, highlighting the versatility of related structures in drug development (Horishny et al., 2021).

Chemical Synthesis Methods

  • Intramolecular Cyclization : Research on the synthesis methods involving 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides for producing pyridin-2(1H)-ones showcases the chemical versatility and synthetic potential of related compounds. O. A. Savchenko et al. (2020) detailed this process, illustrating the methodological approaches to creating structurally complex heterocycles (Savchenko et al., 2020).

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-2-3-12-27-22(29)21-20(17-6-4-5-7-18(17)30-21)26-23(27)31-14-19(28)25-13-15-8-10-16(24)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZYLKVBEGXQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide

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